molecular formula C23H28N4O3S B2846905 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide CAS No. 886905-01-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide

Cat. No. B2846905
CAS RN: 886905-01-7
M. Wt: 440.56
InChI Key: NFSNGXRIARSWGF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Research Focus: Synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides.
  • Key Findings: Certain compounds in this category demonstrated potent activity in in vitro Purkinje fiber assays, suggesting their potential as selective class III agents for cardiac applications.
  • Source: (Morgan et al., 1990)

Imaging Breast Cancer

  • Research Focus: The use of a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), for imaging breast cancer.
  • Key Findings: This compound showed potential in imaging breast cancer due to its sigma receptor binding properties, offering a possible alternative to existing imaging agents.
  • Source: (John et al., 1999)

Anti-Acetylcholinesterase Activity

  • Research Focus: Synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity.
  • Key Findings: Modifications to the benzamide moiety led to a significant increase in anti-acetylcholinesterase activity, highlighting the potential for therapeutic applications in treating conditions like dementia.
  • Source: (Sugimoto et al., 1990)

Anti-Bacterial Activity

  • Research Focus: Synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide.
  • Key Findings: These compounds exhibited moderate to significant anti-bacterial activity, indicating their potential use in treating bacterial infections.
  • Source: (Khalid et al., 2016)

Serotonin 4 Receptor Agonists

  • Research Focus: Development of benzamide derivatives as selective serotonin 4 receptor agonists.
  • Key Findings: These compounds showed potential as prokinetic agents, aiding in gastrointestinal motility, which could be beneficial in treating various gastrointestinal disorders.
  • Source: (Sonda et al., 2004)

Antimalarial and COVID-19 Potential

  • Research Focus: Investigating antimalarial sulfonamides for their potential use against COVID-19.
  • Key Findings: Certain sulfonamide derivatives showed promising antimalarial activity and were explored for potential efficacy against COVID-19, demonstrating the versatility of these compounds in addressing different diseases.
  • Source: (Fahim & Ismael, 2021)

Antiulcer Agents

  • Research Focus: Synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents.
  • Key Findings: While these compounds did not show significant antisecretory activity, some demonstrated cytoprotective properties, suggesting potential use in treating ulcers.
  • Source: (Starrett et al., 1989)

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates that research into imidazole and its derivatives is ongoing and may lead to the development of new therapeutic agents in the future.

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-23(2,3)22(28)24-17-8-10-18(11-9-17)31(29,30)27-14-12-16(13-15-27)21-25-19-6-4-5-7-20(19)26-21/h4-11,16H,12-15H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSNGXRIARSWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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